Scientific Field: Organic & Biomolecular Chemistry
Methods of Application: The reaction mixture of 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium dichloride and excess dimethyl 5-aminoisophthalate was heated to reflux and stirred vigorously for 3 days.
Results or Outcomes: These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra.
Scientific Field: Materials Science
Methods of Application: The specific methods of application vary widely depending on the specific use case.
Scientific Field: Inorganic Chemistry
Summary of Application: 4,4’-Dipyridyl N,N’-dioxide can be used as a bidentate ligand in the preparation of coordination polymers of terbium (III).
Methods of Application: The specific methods of application would depend on the exact experimental setup, but generally involve the reaction of 4,4’-Dipyridyl N,N’-dioxide with a terbium (III) salt.
Summary of Application: 4,4’-Dipyridyl N,N’-dioxide can be used as a ligand in the preparation of a 2D CuII complex, with a stacked wavelike structure, and 3D materials, with CoII and NiII.
Methods of Application: The specific methods of application would involve the reaction of 4,4’-Dipyridyl N,N’-dioxide with CuII, CoII, or NiII salts.
Summary of Application: 4,4’-Dipyridyl N,N’-dioxide can be used in the preparation of a Mg-based luminescent MIL-53 metal-organic framework (MOF).
Methods of Application: The specific methods of application would involve the reaction of 4,4’-Dipyridyl N,N’-dioxide with a Mg salt to form the MOF.
4,4'-Bipyridine 1,1'-dioxide is an organic compound characterized by the molecular formula C10H8N2O2. It is a derivative of bipyridine, where both nitrogen atoms are oxidized to form N-oxides. This compound exhibits unique chemical properties, making it valuable in various scientific and industrial applications, particularly in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions enhances its utility in materials science and biochemical research .
Currently, there is no documented information regarding a specific mechanism of action for 4,4'-bipyridine 1,1'-dioxide. However, its potential lies in its ability to act as a chelating ligand due to the lone pairs on the oxygen atoms. These lone pairs can form coordinate covalent bonds with metal ions, potentially influencing their reactivity or creating new functional materials [].
Common reagents used in these reactions include hydrogen peroxide and peracids for oxidation, while metal hydrides or catalytic hydrogenation are employed for reduction .
4,4'-Bipyridine 1,1'-dioxide plays a significant role in biochemical processes due to its interactions with various enzymes and proteins. It is known to form coordination complexes with transition metals, which can influence the activity of metalloenzymes such as cytochrome P450. Additionally, the compound can modulate cellular processes by influencing signaling pathways and gene expression through interactions with transcription factors and metabolic enzymes . Its ability to form hydrogen bonds and π-π stacking interactions allows it to alter protein conformation and function effectively.
Several synthesis methods for 4,4'-bipyridine 1,1'-dioxide have been documented:
These methods are typically efficient and yield high-purity products.
Research indicates that 4,4'-bipyridine 1,1'-dioxide interacts with various biomolecules through multiple mechanisms:
These interactions highlight its potential as a tool for investigating biological processes.
Several compounds are structurally similar to 4,4'-bipyridine 1,1'-dioxide:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,4'-Bipyridine | Parent compound without N-oxide groups | Less polar; different coordination properties |
| 2,2'-Bipyridine | Isomer with nitrogen atoms positioned differently | Forms different types of metal complexes |
| 3,3'-Bipyridine | Isomer similar to 2,2'-bipyridine | Exhibits unique coordination chemistry |
The uniqueness of 4,4'-bipyridine 1,1'-dioxide arises from the presence of N-oxide groups. These groups enhance its ability to act as a ligand and form stable complexes with metal ions. This property distinguishes it from its parent compound and other isomers in terms of reactivity and application potential in advanced materials and catalysis .
The synthesis of 4,4'-Bipyridine 1,1'-dioxide (molecular formula C₁₀H₈N₂O₂, molecular weight 188.18 g/mol) represents a significant challenge in organic chemistry due to the need for both carbon-carbon bond formation between pyridine rings and subsequent nitrogen oxidation [2] [4]. This compound, characterized by its distinctive white to orange to green powder crystalline appearance and melting point of 295°C with decomposition, requires specialized synthetic approaches to achieve high yields and purity [2].
Electrochemical methodologies have emerged as powerful tools for the synthesis of 4,4'-Bipyridine 1,1'-dioxide, offering environmentally benign alternatives to traditional synthetic approaches [1] [7]. These methods leverage the unique properties of electrochemical activation to promote both coupling reactions and oxidation processes under mild conditions.
Nickel-catalyzed electrochemical coupling represents a highly efficient approach for constructing the bipyridine framework prior to oxidation [1] [6]. The electrochemical synthesis employs nickel complexes as catalysts to facilitate the homocoupling of pyridine substrates under controlled potential conditions [28].
The typical electrolysis procedure involves conducting the reaction in 50.0 milliliters of acetonitrile containing 0.1 molar tetrabutylammonium perchlorate, 2.0 millimolar pyridine, and carbon dioxide in the presence of 0.1 millimolar nickel complex as catalyst [1]. Prior to electrolysis, the solution undergoes argon bubbling for 30 minutes to establish an inert atmosphere [1]. Controlled potential coulometry applies constant potentials of negative 1.75 volts in the presence of nickel complex, achieving approximately 100% pyridine conversion after passing 2.5 faradays per mole of starting substrate at room temperature [1].
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Acetonitrile | [1] |
| Supporting Electrolyte | 0.1 M TBAP | [1] |
| Substrate Concentration | 2.0 mM pyridine | [1] |
| Catalyst Loading | 0.1 mM Ni(II) complex | [1] |
| Applied Potential | -1.75 V | [1] |
| Conversion | 100% | [1] |
| Charge Passed | 2.5 F/mol | [1] |
The mechanism involves the initial reduction of the nickel catalyst, followed by oxidative addition of pyridine to form a nickel-pyridine intermediate [28]. Subsequent reductive elimination generates the bipyridine product while regenerating the nickel catalyst [28]. The electrochemical approach offers significant advantages including mild reaction conditions, high selectivity, and the ability to control the reaction through applied potential [6].
Carbon dioxide-mediated electrochemical protocols represent an innovative approach to bipyridine synthesis, utilizing carbon dioxide as both a mediator and protecting group during the electrochemical coupling process [1] [7]. This methodology exploits the reversible interaction between reduced pyridine species and carbon dioxide to facilitate selective coupling reactions [24].
The electrochemical trapping of carbon dioxide using 4,4'-bipyridine involves one-electron reduction of the bipyridine substrate to form a radical anion, which undergoes rapid covalent bond formation with carbon dioxide to create a stable adduct [24]. One-electron oxidation of this adduct subsequently releases both the bipyridine and carbon dioxide, demonstrating reversible trap and release behavior over multiple cycles at room temperature without thermal activation requirements [24].
The carbon dioxide-mediated synthesis proceeds through formation of pyridine carboxylate intermediates during electrochemical reduction [27]. Quantum chemical calculations indicate that carbon dioxide reduction by pyridine commences with the formation of pyridine carboxylic acid species, where protonated pyridine undergoes reduction to neutral pyridine hydride, which then reduces carbon dioxide through nucleophilic attack and subsequent proton transfer [27]. The predicted enthalpic barrier for this proton-coupled electron transfer reaction decreases significantly when mediated by water molecules acting as proton relays, reducing from 45.7 kilocalories per mole for direct proton transfer to 18.5 kilocalories per mole with three water molecules [27].
Catalytic cross-coupling methodologies provide versatile routes to bipyridine derivatives through transition metal-mediated bond formation processes [10] [11]. These approaches offer excellent control over regioselectivity and functional group tolerance while maintaining high synthetic efficiency.
Transition metal-mediated homocoupling represents one of the most efficient strategies for bipyridine synthesis, utilizing various metal catalysts to promote the formation of carbon-carbon bonds between pyridine rings [10] [11]. The Wurtz coupling approach, improved through transition metal catalysis, employs Grignard reagents in homocoupling reactions to construct bipyridine frameworks [10].
Palladium-catalyzed cross-coupling reactions, particularly Suzuki coupling, have been extensively utilized for bipyridine synthesis [10]. The reaction typically employs 3-pyridine boronic pinacol ester with pyridyl halides using cyclopalladated ferrocenylimine catalysts, achieving high yields without requiring inert gas protection [10]. However, a significant challenge involves the tendency of bipyridine products to coordinate with palladium metal, thereby decreasing catalytic activity and necessitating careful catalyst design [10].
Recent advances include the use of imidazolium salt ligands for palladium catalysts, providing turnover numbers up to 850,000 in bipyridine coupling reactions [10]. These systems demonstrate exceptional efficiency in constructing bipyridine frameworks from 3- and 4-pyridylboronic acid derivatives [10].
The transition metal-catalyzed alkyne/nitrile [2+2+2] cycloaddition reaction has emerged as a straightforward, atom-economical route to substituted pyridines and bipyridines [11]. This methodology involves fully intramolecular reactions, partially intramolecular reactions, and fully intermolecular reactions, each offering distinct advantages for specific synthetic targets [11].
Radical-based coupling mechanisms provide alternative pathways for bipyridine synthesis through single-electron transfer processes [12] [16]. These methodologies exploit the unique reactivity of radical intermediates to achieve selective carbon-carbon bond formation under mild conditions.
The reductive coupling of pyridines generates bipyridyl ligands through intermolecular radical coupling mechanisms [12]. Treatment of organoboron compounds containing pyridine moieties with reducing reagents such as potassium graphite results in carbon-carbon bond formation via radical intermediates [12]. This process generates neutral, anionic, and dianionic bipyridine species, demonstrating the versatility of radical-based approaches [12].
Mechanistic studies reveal that the radical coupling proceeds through initial single-electron reduction of the pyridine substrate, followed by radical-radical coupling to form the bipyridine framework [12]. The resulting products exhibit stability under ambient conditions and do not undergo photoisomerization or photoelimination under ultraviolet light irradiation [12].
Stereoretentive radical cross-coupling has recently emerged as a powerful methodology for constructing carbon-carbon bonds while maintaining stereochemical integrity [16]. This approach utilizes enantioenriched sulfonylhydrazides with nickel catalysts to enable enantiospecific radical cross-coupling between enantioenriched alkyl fragments and heteroaryl halides [16]. The methodology operates through a unique nickel-bound diazene-containing transition state with carbon-carbon bond formation driven by nitrogen gas elimination [16].
| Methodology | Catalyst | Yield | Conditions | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd-ferrocenylimine | 50-65% | Air stable, no inert gas | [10] |
| Imidazolium-Pd | Pd-imidazolium salt | High TON (850k) | Standard Suzuki conditions | [10] |
| Radical Coupling | KC₈ reducing agent | Variable | THF, room temperature | [12] |
| [2+2+2] Cycloaddition | Various TM catalysts | Good yields | Alkyne/nitrile substrates | [11] |
Solid-state and solvent-free synthesis methodologies represent environmentally sustainable approaches to bipyridine derivative preparation, eliminating the need for organic solvents while maintaining high synthetic efficiency [40] [42]. These methods align with green chemistry principles and offer practical advantages for industrial applications.
Mechanochemical synthesis using ball milling has proven highly effective for constructing coordination polymers containing 4,4'-bipyridine [40] [41]. The mechanochemical approach involves direct grinding of reactants in a ball mill, utilizing mechanical energy to drive chemical transformations [40]. Five 4,4'-bipyridine coordination polymers have been successfully synthesized using ball milling and twin-screw extrusion methods, demonstrating high yields and low waste production compared to solution-based approaches [40].
The optimization of mechanochemical synthesis parameters requires careful control of liquid-to-solid ratios, screw speed, and feeding rates [41]. Studies on 4,4'-bipyridine cobalt-based metal-organic framework synthesis by twin screw extrusion revealed that an optimum liquid-to-solid ratio of 0.5 improves wettability and mixing of reactants, facilitating complete reaction within the extruder [41]. The process achieves maximum metal-organic framework purity of 87.0 weight percent using 0.5 liquid-to-solid ratio, 100 grams per hour feeding rate, and 100 revolutions per minute screw speed [41].
Solvent-free organic synthesis leverages direct interactions between reactants under solid-state conditions, utilizing mechanochemical activation, thermal activation, and microwave-assisted synthesis [43]. Ball milling promoted nitrogen-heterocycle synthesis demonstrates significant advantages including environmental benefits, enhanced reaction efficiency, and scalability for industrial applications [42].
The mechanochemical synthesis of heterocyclic compounds proceeds through various mechanisms including thermal activation at elevated temperatures and microwave-assisted synthesis utilizing dielectric heating [43]. These methods enhance molecular vibrations and collision frequency, leading to improved reaction rates without solvent requirements [43].
Post-synthetic oxidation strategies provide the crucial final step in converting bipyridine precursors to their corresponding 1,1'-dioxide derivatives [21] [22]. These methodologies must achieve selective nitrogen oxidation while preserving the bipyridine framework integrity.
Hydrogen peroxide represents the most widely utilized oxidant for pyridine nitrogen oxidation, offering environmental compatibility and high efficiency [31] [32]. The selective oxidation of pyridine to pyridine nitrogen-oxide using hydrogen peroxide over titanium-MWW catalyst achieves conversion and selectivity exceeding 99 percent in the presence of water or methanol [31]. The reaction proceeds under mild conditions with excellent functional group tolerance [32].
Peracetic acid oxidation provides an alternative approach utilizing the enhanced reactivity of percarboxylic acids compared to hydrogen peroxide alone [33] [36]. The oxidation of pyridine derivatives has been achieved using peracetic acid formed in situ from acetic acid and hydrogen peroxide with homogeneous acid catalysts [36]. The equilibrium between reagents and products can be controlled through reaction conditions to optimize yield and selectivity [36].
Methylrhenium trioxide catalysis offers a highly efficient method for pyridine nitrogen oxidation using hydrogen peroxide [34]. Pyridines are oxidized in high yields to their nitrogen-oxides using 30 percent aqueous hydrogen peroxide in the presence of catalytic amounts of methylrhenium trioxide [34]. This methodology demonstrates excellent efficiency and broad substrate scope [34].
| Oxidant | Catalyst | Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| H₂O₂ | Ti-MWW | Water/MeOH, mild | >99% | >99% | [31] |
| H₂O₂ | MTO | 30% aq H₂O₂ | High | Excellent | [34] |
| Peracetic acid | H₂SO₄ | AcOH/H₂O₂ | Variable | Good | [36] |
| H₂O₂ | Maleic anhydride | Catalytic amount | Good | Tunable | [21] |
Maleic anhydride derivatives have emerged as effective catalysts for nitrogen-oxidation of pyridine substrates using hydrogen peroxide [21]. The performance of these catalysts depends on the electronic properties of the pyridine substrates, with electron-donating groups favoring 2,3-dimethylmaleic anhydride and electron-deficient pyridines requiring 1-cyclohexene-1,2-dicarboxylic anhydride [21]. The different performance characteristics are attributed to the diacid-anhydride equilibrium, which is crucial for regenerating the peracid oxidant through an anhydride intermediate in the catalytic cycle [21].